The Enaminone Advantage: A Technical Guide to Ethyl 2-cyano-3-(dimethylamino)acrylate
The Enaminone Advantage: A Technical Guide to Ethyl 2-cyano-3-(dimethylamino)acrylate
Executive Summary
In the landscape of modern drug development, the rapid and regioselective assembly of nitrogen-rich heterocycles is a paramount objective. Ethyl 2-cyano-3-(dimethylamino)acrylate stands as a highly versatile, bifunctional building block that enables these syntheses. Classified chemically as an enaminone, this compound features a highly polarized carbon-carbon double bond driven by a "push-pull" electronic system. This technical whitepaper explores the physicochemical properties, mechanistic logic, and validated experimental workflows for utilizing this critical intermediate in active pharmaceutical ingredient (API) manufacturing.
Physicochemical Profiling & Registry Data
Accurate identification and physical profiling are critical for predicting solubility, reactivity, and downstream purification strategies. The compound exists primarily in its E- and Z-isomeric forms, though the commercial standard is often a highly pure mixture or the thermodynamically stable E-isomer[1].
Below is a consolidated table of its core registry and physical data[1][2][3][4][5]:
| Property | Value |
| IUPAC Name | Ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate |
| Primary CAS Number | 16849-87-9 |
| Isomeric CAS Numbers | 57338-21-3 (E-isomer), 57338-28-0 (Z-isomer) |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Boiling Point | 340.0 ± 32.0 °C (Predicted) |
| Melting Point | 76 - 78 °C |
| Density | 1.1 ± 0.1 g/cm³ |
| Topological Polar Surface Area | 53.3 Ų |
Mechanistic Chemistry: The Push-Pull Enaminone System
The synthetic power of Ethyl 2-cyano-3-(dimethylamino)acrylate lies in its unique electronic topology. It is a classic "push-pull" alkene.
The Causality of Reactivity:
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The "Push": The dimethylamino group (-N(CH₃)₂) acts as a strong electron-donating group via resonance, pushing electron density into the π-system.
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The "Pull": The geminal cyano (-C≡N) and ethyl ester (-COOEt) groups act as powerful electron-withdrawing groups, pulling that density toward themselves.
This dynamic creates a highly polarized double bond. The C3 carbon (bearing the amine) becomes highly electrophilic, making it the primary site for initial nucleophilic attack by dinucleophiles such as hydrazines or amidines. Following the attack, the dimethylamino group acts as an excellent leaving group (expelled as dimethylamine gas), which entropically drives the reaction forward. The secondary nucleophilic center of the attacking reagent then cyclizes onto the C2-bound cyano or ester group, rapidly generating pyrazole or pyrimidine scaffolds.
Electronic push-pull mechanism of enaminones driving regioselective heterocyclic synthesis.
Strategic Applications in API Manufacturing
In industrial drug development, CAS 16849-87-9 is heavily utilized as an upstream intermediate for critical APIs. Its most notable application is in the synthesis of Allopurinol , a World Health Organization (WHO) essential medicine used to treat gout and hyperuricemia[6][7].
During Allopurinol manufacturing, Ethyl 2-cyano-3-(dimethylamino)acrylate is reacted with hydrazine derivatives to form 3-amino-4-carbethoxypyrazole (or its sulfate salt)[6][7][8]. This pyrazole intermediate is subsequently condensed with formamide to construct the final pyrazolo[3,4-d]pyrimidine bicyclic core of Allopurinol[7]. The high atom economy and reliable regioselectivity of the enaminone make this route highly scalable for multi-ton industrial production[6][9].
Self-Validating Experimental Protocol: Pyrazole Scaffold Synthesis
To ensure reproducibility, the following protocol details the synthesis of a functionalized pyrazole (e.g., N-hydroxyethyl-5-amino-1H-pyrazole-4-carboxylic acid) using Ethyl 2-cyano-3-(dimethylamino)acrylate and a hydrazine derivative. This methodology is designed with built-in validation checkpoints[10].
Step-by-Step Methodology
Step 1: Reagent Preparation & Mixing
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Action: In a three-necked flask equipped with a reflux condenser, combine 1.948 mol of Ethyl 2-cyano-3-(dimethylamino)acrylate with 920 g of Toluene. Slowly add 2.922 mol of the chosen hydrazine (e.g., β-hydroxyethylhydrazine)[10].
-
Causality: Toluene is selected as the solvent because its boiling point (~110 °C) perfectly accommodates the thermal activation energy required for the reaction, while allowing for the potential azeotropic removal of water if needed.
Step 2: Thermal Cyclization
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Action: Heat the mixture to 100 °C under continuous stirring[10].
-
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is self-validating when the distinct UV-active spot corresponding to the enaminone starting material completely disappears, indicating full conversion to the pyrazole ester.
Step 3: Solvent Evaporation
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Action: Upon completion, remove the toluene solvent via vacuum distillation[10].
-
Causality: Removing the organic solvent prevents biphasic interference in the subsequent aqueous hydrolysis step, ensuring maximum contact between the base and the ester.
Step 4: Base-Catalyzed Hydrolysis
-
Action: Add 362 g of 30% NaOH (approx. 2.715 mol) to the crude residue and heat to 100 °C[10].
-
Causality: The strong alkaline environment rapidly hydrolyzes the ethyl ester at the C4 position of the newly formed pyrazole to a sodium carboxylate salt. Monitor via TLC until the ester intermediate is consumed.
Step 5: Acidification & Isolation
-
Action: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH drops below 5. Filter the resulting precipitate and dry under vacuum[10].
-
Validation Checkpoint: The acidification step is a self-validating physical cue. At pH < 5, the carboxylate salt is fully protonated into the free carboxylic acid. Because the free acid has significantly lower aqueous solubility than its sodium salt, it rapidly precipitates out of solution, allowing for simple isolation via filtration (Typical Yield: ~86%)[10].
Validated experimental workflow for the thermal cyclization and isolation of pyrazole scaffolds.
References
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Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem Source: nih.gov URL:[Link]
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Etil 2-siano-3-(dimetilamino)akrilat CAS#: 16849-87-9 - ChemWhat Source: chemwhat.id URL:[Link]
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Chemical Synthesis Catalog Overview | PDF - Scribd Source: scribd.com URL:[Link]
-
PROPOSED BULK DRUG AND DRUG INTERMEDIATES MANUFACTURING UNIT of M/s. Pacific Organics Pvt Ltd - Environmental Clearance Source: environmentclearance.nic.in URL:[Link]
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Minutes of the 585th meeting of the State Level Expert Appraisal Committee (SEAC) - Gujarat Pollution Control Board Source: environmentclearance.nic.in URL:[Link]
-
RAW MATERIAL STORAGE AND HANDLING (Allopurinol Manufacturing) - Environmental Clearance Source: environmentclearance.nic.in URL:[Link]
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